molecular formula C23H23N3O3 B6076817 2-(2-phenylethyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide

2-(2-phenylethyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide

Cat. No.: B6076817
M. Wt: 389.4 g/mol
InChI Key: KGGWCNQLEJTMDB-UHFFFAOYSA-N
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Description

2-(2-phenylethyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Properties

IUPAC Name

2-(2-phenylethyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-15(2)19-13-18(29-26-19)14-24-23(27)17-9-10-21-20(12-17)25-22(28-21)11-8-16-6-4-3-5-7-16/h3-7,9-10,12-13,15H,8,11,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGWCNQLEJTMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)CNC(=O)C2=CC3=C(C=C2)OC(=N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylethyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via Friedel-Crafts alkylation using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of α-haloketones with primary amides under basic conditions.

    Coupling Reactions: The final step involves coupling the benzoxazole and oxazole intermediates using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative catalysts, and greener solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the oxazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoxazole and oxazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

Medicine

    Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-phenylethyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzoxazole and oxazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide: Lacks the oxazole ring, which may affect its biological activity and chemical reactivity.

    N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide: Lacks the phenylethyl group, which may influence its interaction with biological targets.

Uniqueness

2-(2-phenylethyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide is unique due to the presence of both the benzoxazole and oxazole rings, which can confer distinct electronic and steric properties. This dual-ring system may enhance its binding affinity to biological targets and its stability under various chemical conditions.

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